N-cyclopentyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide
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Overview
Description
N-cyclopentyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide is a complex organic compound that features a benzimidazole core, a trifluoromethyl group, and a dioxane ring. The benzimidazole nucleus is known for its diverse biological activities and is a common pharmacophore in medicinal chemistry . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in pharmaceutical applications .
Preparation Methods
The synthesis of N-cyclopentyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide involves multiple steps. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core . . Industrial production methods often involve the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-cyclopentyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions. Common reagents used in these reactions include palladium catalysts for coupling reactions and boron reagents for Suzuki–Miyaura coupling. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-cyclopentyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, allowing it to exert its effects more efficiently .
Comparison with Similar Compounds
N-cyclopentyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide can be compared with other benzimidazole derivatives and trifluoromethylated compounds. Similar compounds include:
2-(2,2,2-trifluoroethyl)benzimidazole: Known for its tissue-selective androgen receptor modulation.
3-(2,3-epithiopropyl)benzimidazol-2-one: Investigated for its potential antitumor activity. The uniqueness of this compound lies in its combination of a benzimidazole core with a trifluoromethyl group and a dioxane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18F3N3O3 |
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Molecular Weight |
369.34 g/mol |
IUPAC Name |
N-cyclopentyl-2-[2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]acetamide |
InChI |
InChI=1S/C17H18F3N3O3/c18-17(19,20)16-22-11-7-13-14(26-6-5-25-13)8-12(11)23(16)9-15(24)21-10-3-1-2-4-10/h7-8,10H,1-6,9H2,(H,21,24) |
InChI Key |
XXXKDVSLHNVEIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C3=CC4=C(C=C3N=C2C(F)(F)F)OCCO4 |
Origin of Product |
United States |
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